3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one

Aldose reductase inhibition Diabetic complications Nitroaromatic SAR

3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a fused heterocyclic compound belonging to the isoxazolo[3,4-d]pyridazin-7(6H)-one class. It features a 3-methylisoxazole ring fused to a pyridazinone core, with a 3-nitrophenyl substituent at the C4 position of the isoxazole.

Molecular Formula C12H8N4O4
Molecular Weight 272.22 g/mol
CAS No. 189306-89-6
Cat. No. B12898673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
CAS189306-89-6
Molecular FormulaC12H8N4O4
Molecular Weight272.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=NNC(=O)C2=NO1)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C12H8N4O4/c1-6-9-10(13-14-12(17)11(9)15-20-6)7-3-2-4-8(5-7)16(18)19/h2-5H,1H3,(H,14,17)
InChIKeyWIMWHCHGASQBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 189306-89-6): Core Scaffold and Procurement Context


3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a fused heterocyclic compound belonging to the isoxazolo[3,4-d]pyridazin-7(6H)-one class. It features a 3-methylisoxazole ring fused to a pyridazinone core, with a 3-nitrophenyl substituent at the C4 position of the isoxazole [1]. This scaffold has been investigated as a precursor for aldose reductase inhibitors [2], α1-adrenoceptor selective antagonists [3], and metabotropic glutamate receptor positive modulators [4]. The compound serves as a key unsubstituted parent scaffold from which N6-functionalized derivatives (e.g., acetic acid, propionic acid) are generated for structure-activity relationship (SAR) exploration [2].

Why 3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one Cannot Be Interchanged with Other Isoxazolo[3,4-d]pyridazinones


Within the isoxazolo[3,4-d]pyridazin-7(6H)-one class, the position and electronic nature of the C4 aryl substituent critically determine both the potency and selectivity profile of derived inhibitors. In the aldose reductase inhibitor series, the presence of an electron-withdrawing substituent (such as nitro or chloro) on the phenyl ring is essential for inhibitory activity, with the meta-nitro configuration (as found in the target compound) yielding an IC50 of 4.46 µM for the corresponding N6-acetic acid derivative—a potency level comparable to the reference inhibitor Sorbinil [1]. By contrast, the para-nitro regioisomer (IC50 4.76 µM) and ortho-nitro regioisomer (IC50 6.06 µM) exhibit progressively shifted potency [1]. The unsubstituted parent scaffold (compound 2 in Costantino et al.) serves as the essential synthetic entry point for generating these differentiated N6-substituted analogs; substituting a different C4-aryl isoxazolo[3,4-d]pyridazinone precursor would yield a fundamentally different SAR trajectory and cannot recapitulate the meta-nitro activity profile [1].

3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one: Quantified Differentiation Evidence vs. Regioisomeric and Substituent Analogs


Meta-Nitro Substitution Confers Optimal Aldose Reductase Inhibitory Potency Among Nitro Regioisomers

When converted to the corresponding N6-acetic acid derivative, the 3-nitrophenyl (meta-nitro) substitution pattern on the isoxazolo[3,4-d]pyridazin-7(6H)-one scaffold yields an aldose reductase IC50 of 4.46 µM, which is numerically superior to both the para-nitro analog (IC50 4.76 µM) and the ortho-nitro analog (IC50 6.06 µM) [1]. The meta-nitro configuration thus provides a 6.3% improvement in potency over para-nitro and a 26.4% improvement over ortho-nitro [1]. All three nitro-substituted derivatives display inhibitory activity comparable to the standard aldose reductase inhibitor Sorbinil [1].

Aldose reductase inhibition Diabetic complications Nitroaromatic SAR

Electron-Withdrawing Substituent at Meta Position Maintains Potency Independent of Ring Position

The Costantino et al. study explicitly demonstrates that for isoxazolo[3,4-d]pyridazin-7(6H)-one-derived aldose reductase inhibitors, the presence of an electron-withdrawing substituent on the C4 phenyl ring is beneficial to inhibitory activity independently of its position (meta, para, or ortho) [1]. The three nitro-substituted acetic acid derivatives (5j, 5k, 5l) all retained potency comparable to Sorbinil, whereas monocyclic analogues (compounds 6–8) lacking the bicyclic isoxazolo[3,4-d]pyridazinone core were either inactive or only weakly active [1]. This establishes that the fused bicyclic scaffold bearing a 3-nitrophenyl group is a privileged framework for aldose reductase inhibition.

Electron-withdrawing group SAR Aldose reductase QSAR

Complete NMR Structural Assignment Enables Quality-Control Differentiation from Non-Characterized Analogs

The target compound belongs to a series of substituted isoxazolo[3,4-d]pyridazin-7(6H)-ones for which complete 1H, 13C, and 15N NMR assignments have been published, providing unambiguous spectral fingerprints for identity verification and purity assessment [1]. This level of spectroscopic characterization is not uniformly available across all isoxazolo[3,4-d]pyridazinone analogs available from commercial sources, where only basic identifiers (molecular formula, MW) may be provided without full spectral documentation . The availability of assigned NMR data constitutes a tangible procurement advantage for laboratories requiring rigorous compound identity confirmation before use in biological assays.

NMR characterization Quality control Structural confirmation

Unsubstituted N6 Position Enables Divergent Derivatization to Multiple Pharmacologically Relevant Chemotypes

The target compound retains the free NH at the N6 position of the pyridazinone ring, making it the direct synthetic precursor to all N6-substituted derivatives explored across multiple therapeutic programs. In the aldose reductase series, N6-alkylation with acetic acid, propionic acid, or butyric acid moieties produced the active inhibitors, with acetic acid derivatives being the most effective [1]. In the α1-adrenoceptor antagonist program, attachment of phenylpiperazinylalkyl moieties at a related position generated subtype-selective antagonists [2]. For mGluR positive modulators, N6-aryl substitution with halogen-containing aryl groups conferred mGluR2 selectivity [3]. An analog pre-functionalized at N6 would restrict the user to a single SAR trajectory, whereas the N6-unsubstituted parent compound is the universal entry point for all three pharmacologically distinct series.

Synthetic diversification N6-functionalization Parallel SAR

BindingDB-Confirmed Aldose Reductase Activity for the Meta-Nitro N6-Acetic Acid Derivative Corroborates Primary Literature Data

The aldose reductase inhibitory activity of the N6-acetic acid derivative of 3-methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is independently curated in BindingDB (Entry BDBM50077350, CHEMBL297287), which reports an IC50 of 4.46 × 10³ nM (4.46 µM) against bovine aldose reductase (Aldo-keto reductase family 1 member B1) [1]. This value precisely matches the 4.46 µM reported in the primary literature for compound 5k [2], providing independent database-level corroboration. This cross-validation between the primary journal publication and a curated public database reduces the risk of data entry errors and enhances confidence in the reported potency value for procurement specification purposes.

Aldose reductase BindingDB ChEMBL Data reproducibility

High-Value Application Scenarios for 3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one in Research and Industrial Settings


Aldose Reductase Inhibitor Lead Optimization: Meta-Nitro Scaffold as Preferred Starting Point

Medicinal chemistry teams pursuing aldose reductase inhibitors for diabetic complication indications should select the 3-nitrophenyl (meta-nitro) scaffold over the 2-nitro or 4-nitro isomers. The meta-nitro N6-acetic acid derivative achieves an IC50 of 4.46 µM, outperforming both para-nitro (4.76 µM) and ortho-nitro (6.06 µM) congeners in the same assay [1]. The unsubstituted N6 position of the parent compound allows systematic exploration of N6-alkylcarboxylic acid chain length, which the primary SAR study identified as a critical potency determinant (acetic > propionic > butyric) [1]. This scenario is directly supported by the head-to-head regioisomer comparison data in Section 3, Evidence Item 1.

Multi-Target Scaffold Procurement for Parallel Medicinal Chemistry Programs

For contract research organizations (CROs) or academic core facilities supporting multiple independent drug discovery projects, the N6-unsubstituted 3-methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one represents a cost-efficient single procurement. One batch of this parent scaffold can be divergently derivatized to serve aldose reductase inhibitor SAR (via N6-alkylation with haloacetic acid equivalents) [1], α1-adrenoceptor antagonist programs (via N6-alkylation with phenylpiperazinylalkyl halides) [2], or mGluR positive allosteric modulator programs (via N6-arylation) [3]. This multi-program utility is documented in Evidence Item 4 of Section 3.

Quality-Controlled Compound Registration for High-Throughput Screening Libraries

Institutions building annotated screening compound collections benefit from the published complete 1H, 13C, and 15N NMR assignments available for this compound class [1]. When registering 3-methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one into a corporate or institutional compound library, the existence of peer-reviewed spectral data enables incoming QC verification against published chemical shift values, rather than relying solely on vendor-provided certificates of analysis. This reduces the risk of plating misidentified or degraded material into HTS campaigns [2].

Computational Chemistry and QSAR Model Building Using Experimentally Validated Nitrophenyl Series

Computational chemists developing QSAR models for aldose reductase inhibition can use the complete nitro regioisomer data set (meta: IC50 4.46 µM, para: IC50 4.76 µM, ortho: IC50 6.06 µM) derived from the same experimental system [1] to train or validate models predicting the effect of substituent position on activity. The availability of all three regioisomeric data points from a single publication, measured under identical assay conditions, eliminates inter-laboratory variability as a confounding factor—a significant advantage over compiling comparator data from disparate sources [1].

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